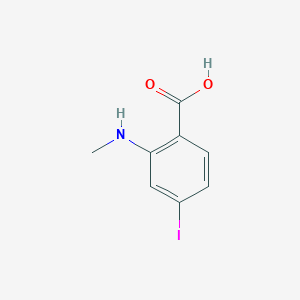

4-Iodo-2-(methylamino)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-iodo-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXELOMGMAXRELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 2 Methylamino Benzoic Acid

Direct Synthetic Routes

Direct routes aim to construct the target molecule by forming one of the key bonds—carbon-iodine, carbon-nitrogen, or nitrogen-carbon—on a precursor that already contains the other essential features.

Regioselective Iodination Strategies

The introduction of an iodine atom at the C-4 position of the 2-(methylamino)benzoic acid skeleton via direct C-H activation presents significant regiochemical challenges. The substitution pattern on the aromatic ring is governed by the directing effects of the existing functional groups: the methylamino group (-NHCH₃) and the carboxylic acid group (-COOH). The methylamino group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

Given that these two groups are ortho to each other, their directing effects are competitive. The powerful para-directing influence of the activating amino group would preferentially direct incoming electrophiles to the C-5 position. Consequently, direct iodination of 2-(methylamino)benzoic acid is expected to yield the 5-iodo isomer rather than the desired 4-iodo product.

Electrophilic Iodination Approaches

Standard electrophilic iodination methods utilize an electrophilic source of iodine ("I⁺") to substitute a hydrogen atom on an activated aromatic ring. Common reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-Iodosuccinimide (NIS).

While effective for many aromatic compounds, these methods are subject to the inherent directing effects of the substituents. For instance, the iodination of anthranilic acid (2-aminobenzoic acid) with iodine monochloride readily produces 5-iodoanthranilic acid, demonstrating the directing power of the amino group to the para position orgsyn.org. Applying these conditions to 2-(methylamino)benzoic acid would likely result in a similar outcome, making this approach unsuitable for the synthesis of the 4-iodo isomer.

Oxidative Iodination Reactions

Oxidative iodination involves the use of I₂ combined with a strong oxidizing agent, such as nitric acid or a mixture of potassium iodate and sulfuric acid, to generate a potent iodinating species wikipedia.org. These forceful conditions are often required for the iodination of deactivated aromatic rings. However, even under these conditions, the regioselectivity is still dictated by the electronic properties of the starting material, making the formation of 4-Iodo-2-(methylamino)benzoic acid from 2-(methylamino)benzoic acid improbable.

Recent advances in C-H activation using transition-metal catalysts, such as palladium or iridium, have enabled directed iodination of benzoic acids. researchgate.netacs.org These methods typically utilize the carboxylic acid group as a directing group to achieve selective iodination at the ortho position (C-2 or C-6). researchgate.netacs.orgresearchgate.net This regioselectivity is not suitable for introducing iodine at the C-4 position.

Amination Reactions on Halogenated Precursors

A more viable and commonly employed direct synthesis involves the formation of the C-N bond through nucleophilic aromatic substitution. This strategy utilizes a precursor that already contains the iodo and carboxyl groups in the correct positions, namely a 2-halo-4-iodobenzoic acid. The reaction with methylamine (B109427) displaces the halogen at the C-2 position.

This transformation is typically accomplished using a copper-catalyzed reaction, often referred to as an Ullmann condensation or Buchwald-Hartwig amination. nih.gov These methods are highly effective for coupling amines with aryl halides. The use of a copper catalyst, such as copper(I) oxide or copper powder, facilitates the amination of 2-halobenzoic acids without the need to protect the carboxylic acid group. nih.govorganic-chemistry.org The reaction demonstrates high chemo- and regioselectivity, preferentially substituting the halogen atom adjacent to the carboxyl moiety. organic-chemistry.org

Table 1: Representative Copper-Catalyzed Amination Reaction

| Role | Compound | Notes |

| Starting Material | 2-Bromo-4-iodobenzoic acid | The halogen at C-2 is the leaving group. |

| Reagent | Methylamine (CH₃NH₂) | The nitrogen nucleophile. |

| Catalyst | Copper(I) oxide (Cu₂O) / Copper powder | Facilitates C-N bond formation. |

| Solvent | 2-Ethoxyethanol or Ethylene glycol | High-boiling polar solvents are often used. |

| Product | This compound | Formed via nucleophilic substitution. |

Methylation of Amino Groups

An alternative direct approach involves the formation of the N-CH₃ bond as the final key step. This synthesis begins with 2-amino-4-iodobenzoic acid, which contains the primary amino group that is subsequently methylated.

Several standard organic chemistry methods can be used to methylate the primary aromatic amine.

Reductive Amination: The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent, is a classic method for methylating primary amines.

Direct Alkylation: Reaction with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base can also achieve methylation. Care must be taken to control the reaction conditions to avoid over-methylation to the quaternary ammonium (B1175870) salt.

The precursor, 2-amino-4-iodobenzoic acid, can be synthesized from 4-iodo-2-nitrobenzoic acid via the reduction of the nitro group, typically using metal catalysts like palladium on carbon with hydrogen gas, or reagents like tin(II) chloride.

Indirect Synthesis via Precursor Modification

Indirect synthetic routes involve a multi-step process where the key functional groups are introduced sequentially or derived from other functionalities. A common and logical pathway starts from a simpler, commercially available iodinated aromatic compound.

One such comprehensive pathway begins with 4-iodotoluene. The synthesis proceeds through the following steps:

Nitration: 4-iodotoluene is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group. The methyl group directs the nitration to the ortho position, yielding 4-iodo-2-nitrotoluene.

Oxidation: The methyl group of 4-iodo-2-nitrotoluene is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are used for this transformation, producing 4-iodo-2-nitrobenzoic acid.

Reduction: The nitro group is then reduced to a primary amine. This is a standard conversion, often achieved with high yield using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), resulting in 2-amino-4-iodobenzoic acid.

Methylation: Finally, the primary amino group of 2-amino-4-iodobenzoic acid is methylated using one of the methods described in section 2.1.3 to yield the final product, this compound.

Another potential indirect method is the Sandmeyer reaction. This would involve a precursor such as 4-amino-2-(methylamino)benzoic acid. The 4-amino group could be converted to a diazonium salt and subsequently displaced by iodide using a solution of potassium iodide. However, the synthesis of the diamine precursor itself can be complex.

Table 2: Example of a Multi-Step Indirect Synthesis Pathway

| Step | Starting Material | Reagents | Product |

| 1 | 4-Iodotoluene | HNO₃, H₂SO₄ | 4-Iodo-2-nitrotoluene |

| 2 | 4-Iodo-2-nitrotoluene | KMnO₄ | 4-Iodo-2-nitrobenzoic acid |

| 3 | 4-Iodo-2-nitrobenzoic acid | SnCl₂, HCl | 2-Amino-4-iodobenzoic acid |

| 4 | 2-Amino-4-iodobenzoic acid | HCHO, HCOOH | This compound |

Derivatization of 4-(Methylamino)benzoic Acid Analogues

The synthesis of this compound often begins with precursors that can be chemically modified to introduce the iodo group at the desired position. A common strategy involves the derivatization of anthranilic acid (2-aminobenzoic acid) and its analogues.

One plausible, though not directly documented, synthetic route would commence with 2-amino-4-iodobenzoic acid. This intermediate could potentially be synthesized through a multi-step process starting from a more readily available precursor. Once 2-amino-4-iodobenzoic acid is obtained, the synthesis would proceed via N-methylation. This transformation can be achieved using various methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base to deprotonate the amino group.

Another conceptual approach involves the Sandmeyer reaction on a suitably substituted aniline (B41778). For instance, starting with 2-amino-4-iodotoluene, the methyl group could be oxidized to a carboxylic acid, followed by N-methylation of the amino group. However, the regioselectivity of the initial iodination and the subsequent oxidation can be challenging to control.

A key consideration in these derivatization approaches is the directing effect of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. In the case of 2-(methylamino)benzoic acid, direct iodination would likely lead to substitution at the 5-position, para to the activating methylamino group, rather than the desired 4-position. This is supported by literature on the iodination of 2-aminobenzoic acid, which predominantly yields 2-amino-5-iodobenzoic acid google.com.

Multi-Component and Cascade Reaction Sequences

While specific multi-component reactions for the direct synthesis of this compound are not prominently described in the literature, the principles of such reactions can be applied to construct the core scaffold. Multi-component reactions, which involve the combination of three or more reactants in a single step to form a complex product, offer an efficient alternative to traditional multi-step synthesis.

A hypothetical multi-component approach could involve the reaction of an appropriately substituted alkyne, an amine, and a source of carbon monoxide and iodine in the presence of a suitable catalyst. However, controlling the regiochemistry of such a reaction to yield the desired 2,4-disubstituted benzoic acid derivative would be a significant challenge.

Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially without the isolation of intermediates, could also be envisioned. For instance, a starting material could be designed to undergo an initial cyclization, followed by an iodination and subsequent ring-opening to yield the target molecule. The development of such a cascade would require careful design of the starting materials and optimization of the reaction conditions.

Reaction Conditions and Mechanistic Considerations

The successful synthesis of this compound is highly dependent on the careful control of reaction conditions. This section delves into the critical factors that influence the outcome of the synthetic steps, including catalytic systems, reagents, and the physical environment of the reaction.

Catalytic Systems in Iodination and Coupling Reactions (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be instrumental in the synthesis of this compound. For instance, if a precursor such as 2-(methylamino)-4-bromobenzoic acid were available, a palladium-catalyzed halogen exchange reaction (Finkelstein reaction) could potentially be employed to introduce the iodine atom.

Furthermore, palladium catalysts are known to facilitate the direct C-H iodination of benzoic acid derivatives, often with high regioselectivity. researchgate.netresearchgate.net While direct iodination at the 4-position of 2-(methylamino)benzoic acid is electronically disfavored, the use of a directing group in conjunction with a palladium catalyst could potentially overcome this challenge. The carboxylic acid group itself can act as a directing group, favoring ortho-iodination researchgate.netresearchgate.net. However, achieving iodination at the more distant 4-position would likely require a more complex directing group strategy.

Role of Oxidizing Agents and Other Reagents

In electrophilic iodination reactions, an oxidizing agent is often required to generate a more electrophilic iodine species from molecular iodine (I₂). Common oxidizing agents include hydrogen peroxide, nitric acid, and periodic acid. google.comgoogle.com The choice of oxidizing agent can significantly impact the reactivity and selectivity of the iodination process. For instance, the use of hydrogen peroxide in the iodination of 2-aminobenzoic acid has been shown to produce 2-amino-5-iodobenzoic acid in good yield google.com.

Other reagents, such as silver salts, can also be used to activate iodine for electrophilic substitution. nih.gov These reagents can enhance the regioselectivity of iodination, particularly for aromatic compounds with multiple activating or deactivating groups.

Solvent Effects and Temperature Optimization

The choice of solvent can have a profound effect on the rate, yield, and selectivity of a reaction. In the context of synthesizing this compound, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile might be suitable for reactions involving charged intermediates, while nonpolar solvents like toluene or hexane could be preferred for reactions where solubility of nonpolar reactants is critical. For iodination reactions, acetic acid is a commonly used solvent as it can dissolve the benzoic acid substrate and facilitate the reaction google.comgoogle.com.

Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Therefore, optimization of the reaction temperature is essential to maximize the yield of the desired product while minimizing side reactions. For instance, iodination of 2-methylbenzoic acid is typically carried out at temperatures between 70 and 150°C google.com.

Solid-Phase Synthesis Applications

Solid-phase synthesis, a technique where molecules are covalently bound to a solid support during a series of reactions, offers several advantages, including ease of purification and the potential for automation. While there are no specific reports on the solid-phase synthesis of this compound, the principles of this methodology could be applied.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain a product with the high degree of purity required for subsequent applications. The primary methods employed for this purpose are crystallization, recrystallization, and various forms of chromatography. The choice of technique depends on the nature and quantity of the impurities present.

Crystallization and Recrystallization Methods

Crystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differences in solubility between the desired compound and impurities in a selected solvent or solvent system. Recrystallization, a subsequent purification step, involves dissolving the crystalline solid in a hot solvent and then allowing it to cool slowly, which typically results in the formation of purer crystals.

The ideal solvent for the recrystallization of this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility ensures a high recovery of the purified product upon cooling. Additionally, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).

For benzoic acid derivatives, water is often a suitable recrystallization solvent due to the compound's increased solubility in hot water and relative insolubility in cold water. ma.eduyoutube.com The general procedure involves dissolving the crude this compound in a minimum amount of a hot solvent. ohaus.com If insoluble impurities are present, the hot solution is filtered. The filtrate is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. ma.edu The crystallization process can be completed by further cooling in an ice-water bath. ohaus.com The purified crystals are then collected by vacuum filtration and washed with a small amount of the cold solvent to remove any residual mother liquor. ma.edu

The selection of an appropriate solvent system is crucial for effective purification. While specific data for this compound is not extensively detailed in the available literature, common solvents and systems for analogous benzoic acid compounds provide a strong basis for methodological development.

| Solvent/Solvent System | Rationale/Application for Similar Compounds | General Procedure Notes |

|---|---|---|

| Water | Benzoic acid is significantly more soluble in hot water than in cold water, making it a common choice for recrystallization. ma.eduyoutube.com | Dissolve crude product in a minimum amount of boiling water, filter while hot if necessary, cool slowly to room temperature, then in an ice bath. ohaus.com |

| Ethanol/Water | The addition of ethanol can increase the solubility of organic compounds. A 30% ethanol solution has been suggested for recrystallizing 4-(n-hexyloxy)benzoic acid. researchgate.net | The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), then more hot ethanol is added to clarify the solution before slow cooling. |

| Acetone | Single crystals of similar compounds, such as 4-methyl-2-(o-tolylamino)benzoic acid, have been successfully obtained from acetone solutions through slow evaporation. nih.gov | Dissolve the compound in acetone and allow the solvent to evaporate slowly in a fume hood. This method is effective for obtaining high-quality crystals for analysis. |

| n-Hexane/Acetone | This non-polar/polar solvent mixture is a versatile system for recrystallization, where n-hexane acts as the anti-solvent. rochester.edu | Dissolve the compound in a minimal amount of hot acetone and slowly add n-hexane until persistent turbidity is observed. Reheat to clarify and then cool slowly. |

| Dimethyl Sulfoxide (DMSO)/Water | DMSO is a powerful solvent for benzoic acids. Water can be used as an anti-solvent in crystallization experiments. researchgate.netrsc.org | Dissolve the compound in DMSO and add water as the anti-solvent to induce crystallization. The ratio of solvent to anti-solvent is critical for controlling nucleation. rsc.org |

Chromatographic Separation for Purity Enhancement

For instances where crystallization does not remove impurities with similar solubility characteristics, chromatographic techniques offer a higher degree of separation. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful tool for both the analysis and purification of benzoic acid derivatives.

In reverse-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. For compounds like this compound, which possess both polar (carboxylic acid, amine) and nonpolar (iodinated aromatic ring) features, RP-HPLC is highly effective. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.

The selection of the column, mobile phase composition, and detector are key parameters for successful separation. For closely related aminobenzoic acids, C18 columns are frequently employed. sielc.com The mobile phase typically consists of an aqueous component (often buffered or containing an acid like phosphoric or formic acid to control the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile or methanol. sielc.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a range of polarities.

The scalability of HPLC methods allows for their use in preparative separations to isolate pure fractions of the target compound. sielc.com

| Parameter | Typical Conditions for Benzoic Acid Derivatives | Rationale |

|---|---|---|

| Stationary Phase (Column) | Reverse-phase C18 (e.g., Zorbax SB C18, TSK gel ODS-80TM). ekb.egnih.govscirp.org | The nonpolar C18 stationary phase provides effective retention and separation for moderately polar aromatic acids. |

| Mobile Phase (Aqueous) | Water, often with a buffer (e.g., phosphate) or an acid (e.g., phosphoric acid, formic acid, triethylamine adjusted pH). sielc.comekb.egscirp.org | Controls the pH to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. |

| Mobile Phase (Organic) | Acetonitrile (MeCN) or Methanol (MeOH). sielc.comnih.gov | These organic solvents are mixed with the aqueous phase to elute the compounds from the column. The ratio determines the retention time. |

| Elution Mode | Isocratic or Gradient. ekb.egnih.gov | Isocratic (constant mobile phase composition) is simpler, while gradient (changing composition) is better for separating complex mixtures with varying polarities. |

| Detection | UV Spectrophotometry (e.g., at 205 nm, 235 nm, or 282 nm). researchgate.netekb.egnih.gov | The aromatic ring in this compound strongly absorbs UV light, allowing for sensitive detection. |

Chemical Reactivity and Transformation Studies of 4 Iodo 2 Methylamino Benzoic Acid

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety a versatile handle for a variety of chemical transformations.

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, the electronic landscape of 4-Iodo-2-(methylamino)benzoic acid presents an interesting case. The carboxylic acid group, being electron-withdrawing, offers some activation. However, the presence of the electron-donating methylamino group at the ortho position can complicate this pathway. The outcome of SNAr reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira coupling)

The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would be a powerful method to introduce a variety of aryl or vinyl substituents at the 4-position. The presence of the ortho-methylamino group could potentially influence the efficiency of the catalytic cycle through steric hindrance or coordination to the palladium center.

Heck Coupling: The Heck reaction would enable the introduction of an alkene at the 4-position. This reaction is typically tolerant of a wide range of functional groups, although the specific conditions would need to be optimized to account for the electronic nature of the substrate.

Sonogashira Coupling: This coupling reaction with a terminal alkyne would yield a 4-alkynyl-2-(methylamino)benzoic acid derivative. The reaction is known for its mild conditions and functional group tolerance.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki | Phenylboronic acid | 4-Phenyl-2-(methylamino)benzoic acid |

| Heck | Styrene | 4-(2-Phenylvinyl)-2-(methylamino)benzoic acid |

| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)-2-(methylamino)benzoic acid |

Reductive Dehalogenation Strategies

The carbon-iodine bond can be selectively cleaved through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) or with reducing agents like zinc dust in acetic acid. This transformation would yield 2-(methylamino)benzoic acid, effectively removing the iodine substituent.

Reactions of the Methylamino Group

The secondary amine functionality offers another site for chemical modification, allowing for the introduction of a variety of substituents.

Acylation and Sulfonylation Reactions

The methylamino group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-N-methylamino derivatives. Similarly, reaction with sulfonyl chlorides would yield N-sulfonyl-N-methylamino compounds. These reactions are generally high-yielding and provide a straightforward way to introduce a wide range of functional groups.

Table 2: Potential Acylation and Sulfonylation Products

| Reagent | Product Name |

| Acetyl chloride | 4-Iodo-2-(N-methylacetamido)benzoic acid |

| Benzoyl chloride | 2-(N-Benzoyl-N-methylamino)-4-iodobenzoic acid |

| p-Toluenesulfonyl chloride | 4-Iodo-2-(N-methyl-4-tosylamido)benzoic acid |

N-Alkylation and N-Arylation Processes

Further functionalization of the secondary amine can be achieved through N-alkylation or N-arylation.

N-Alkylation: Introduction of an additional alkyl group can be accomplished using an alkyl halide in the presence of a base. This would result in the formation of a tertiary amine.

N-Arylation: Palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, could be employed to introduce an aryl group onto the nitrogen atom. The choice of catalyst and reaction conditions would be critical to selectively promote N-arylation over competing reactions at the aryl iodide position.

Oxidation Reactions Involving the Amine Functionality

The oxidation of the secondary amine functionality in N-aryl-2-aminobenzoic acid derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related N-methylaniline and N-methylanthranilic acid derivatives.

Generally, the oxidation of N-methylanilines can proceed through several pathways. Mild oxidation may lead to the formation of N-oxides, while stronger oxidizing agents can result in more complex transformations, including dimerization or polymerization. In the context of anthranilic acid derivatives, the presence of the carboxylic acid group can influence the reaction outcome.

For instance, the oxidation of N-phenylanthranilic acid with lead tetraacetate is known to yield acridone (B373769) through a free-radical cyclization mechanism. It is plausible that this compound could undergo a similar transformation to yield an iodinated acridone derivative under appropriate oxidative conditions. The electron-withdrawing nature of the iodine atom might influence the electron density on the aniline (B41778) nitrogen, potentially affecting the rate and efficiency of such oxidative cyclizations.

Further research is required to fully elucidate the specific oxidation products of this compound and to establish reliable synthetic protocols for accessing potentially valuable oxidized derivatives.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that readily undergoes a variety of transformations, including esterification, amide bond formation, and decarboxylation.

Amide Bond Formation

The formation of amides from this compound is a crucial transformation for introducing diverse structural motifs. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.

Common methods for amide bond formation include:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. libretexts.org

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl halide. fishersci.behepatochem.comnih.gov Popular coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.comfishersci.benih.gov Other effective reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). peptide.comhepatochem.com

The choice of coupling reagent and reaction conditions depends on the specific amine being coupled and the potential for side reactions. For instance, coupling with electron-deficient amines may require more potent activating agents. nih.gov The reaction of isatoic anhydride, a derivative of anthranilic acid, with amines is another established route to anthranilamides. prepchem.comgoogle.comprepchem.com

| Carboxylic Acid | Amine | Coupling Reagent/Method | Product | Reference(s) |

| General Carboxylic Acid | Primary/Secondary Amine | DCC, EDC, HATU, etc. | Amide | peptide.comfishersci.behepatochem.comnih.gov |

| Anthranilic Acid | Acetic Anhydride | Heating | N-Acetylanthranilic acid | webassign.net |

| Isatoic Anhydride | N,O-Dimethylhydroxylamine | Reflux in ethanol | N-methoxy-N-methyl anthranilic acid amide | prepchem.com |

Decarboxylation Studies

Generally, the presence of strong electron-donating groups ortho or para to the carboxylic acid can facilitate decarboxylation, often by stabilizing the resulting carbanionic intermediate. The N-methylamino group at the ortho position is an electron-donating group and could potentially promote decarboxylation under certain conditions, such as high temperatures or in the presence of specific catalysts.

Conversely, the iodo group at the para position is electron-withdrawing, which would be expected to disfavor the formation of an anionic intermediate at that position and thus may hinder the decarboxylation process compared to an unsubstituted analogue.

Decarboxylation of related aminobenzoic acids has been studied. For example, the thermal decarboxylation of anthranilic acid (2-aminobenzoic acid) is known to occur at elevated temperatures. The specific conditions required for the decarboxylation of this compound and the identity of the resulting product (presumably 3-iodo-N-methylaniline) would need to be determined experimentally.

Intramolecular Cyclization and Heterocyclic Annulation

The structure of this compound, with its ortho-disposed amino and carboxylic acid functionalities, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are of significant interest as they provide access to complex molecular architectures that are often found in pharmacologically active compounds.

One of the most common cyclization reactions for N-substituted anthranilic acids is the formation of acridones . This can be achieved through various methods, including the Ullmann condensation followed by cyclization or through intramolecular Friedel-Crafts acylation of the corresponding N-aryl derivative. While the direct cyclization of this compound itself would not yield a typical tricyclic acridone, its N-aryl derivatives would be suitable precursors. The iodine substituent would be incorporated into the final acridone structure, offering a handle for further synthetic modifications.

Another important class of heterocyclic compounds that can be synthesized from anthranilic acid derivatives are benzodiazepines . For example, reaction with an α-amino acid derivative can lead to the formation of a 1,4-benzodiazepine-2,5-dione scaffold. The N-methyl group in this compound would be incorporated into the final benzodiazepine (B76468) structure.

Furthermore, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydrides . These are versatile intermediates that can react with various nucleophiles to generate a range of quinazoline (B50416) and quinazolinone derivatives.

The presence of the iodine atom can influence these cyclization reactions in several ways. It can sterically hinder the reaction or electronically modify the reactivity of the aromatic ring. Conversely, the iodo group can be a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage functionalization of the heterocyclic products.

| Starting Material | Reagent/Condition | Heterocyclic Product |

| N-Aryl-2-aminobenzoic acid | Dehydrating agent (e.g., PPA, H₂SO₄) | Acridone |

| 2-Aminobenzoic acid derivative | α-Amino acid derivative | 1,4-Benzodiazepine-2,5-dione |

| 2-Aminobenzoic acid derivative | Phosgene or equivalent | Isatoic Anhydride |

Formation of Condensed Quinazolinone Systems

The synthesis of quinazolinones, a class of fused heterocycles, often commences from 2-aminobenzoic acid (anthranilic acid) and its derivatives. The presence of the iodine atom in this compound offers a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of condensed, multi-ring quinazolinone structures.

One established strategy for constructing tricyclic quinazolinone derivatives involves the initial acylation of a substituted anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, and subsequent reaction with an appropriate amine. scispace.comresearchgate.net While specific studies commencing with this compound are not extensively detailed in the provided literature, the general methodology is applicable. For instance, the reaction of a substituted anthranilic acid with a chloro-acyl chloride, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, yields the corresponding N-acylanthranilic acid. researchgate.net This intermediate can then be cyclized, typically using acetic anhydride, to form a benzoxazinone. The final step involves the condensation of this intermediate with an amine to furnish the tricyclic quinazolinone. researchgate.net The use of this compound in such a sequence would be expected to yield an iodinated tricyclic quinazolinone, with the methyl group retained on the quinazolinone nitrogen.

Palladium-catalyzed carbonylation and cyclization reactions represent another powerful tool for the synthesis of quinazolinones from ortho-iodoanilines. wikipedia.org This approach typically involves the reaction of the iodoaniline with a source of carbon monoxide and an appropriate nitrogen-containing reactant. The reaction of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones can lead to bioactive tricyclic quinazolines through intramolecular cyclization catalyzed by formic acid. nih.gov

A plausible, though not explicitly documented, route to condensed quinazolinones from this compound could involve an initial reaction to form a bicyclic quinazolinone, followed by a subsequent transition-metal-catalyzed intramolecular cyclization utilizing the iodine atom. This would create an additional fused ring onto the quinazolinone core.

Synthesis of Other Fused Ring Structures

The strategic placement of the iodine atom in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed intramolecular cyclization reactions to form other fused ring systems beyond quinazolinones. The Intramolecular Heck reaction, for example, is a powerful method for the formation of carbocyclic and heterocyclic rings. wikipedia.orgchim.itresearchgate.netprinceton.eduthieme-connect.de This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org

To apply this to this compound, the molecule would first need to be functionalized with a pendant alkene group. This could be achieved through acylation of the methylamino group or esterification of the carboxylic acid with a reagent containing a double bond. The subsequent intramolecular Heck reaction would then proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the fused ring product. The regioselectivity of the cyclization (exo versus endo) would be influenced by the length and nature of the tether connecting the alkene to the aromatic ring. princeton.edu

Another relevant transformation is the Ullmann condensation, a copper-catalyzed reaction that can be used to form carbon-nitrogen or carbon-oxygen bonds. organic-chemistry.orgrsc.org An intramolecular Ullmann-type reaction of a suitably modified this compound derivative could lead to the formation of a fused heterocyclic system. For instance, if the carboxylic acid is converted to an amide with a group containing a nucleophilic nitrogen or oxygen, an intramolecular cyclization could be promoted by a copper catalyst, leading to the formation of a new ring fused to the initial benzene (B151609) ring.

While direct experimental data for these specific transformations starting from this compound is limited in the provided search results, the principles of these well-established synthetic methodologies provide a clear framework for the potential of this compound in the synthesis of a diverse array of fused ring structures.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-Iodo-2-(methylamino)benzoic acid, providing clear insights into the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the amine proton, and the methyl group protons. The substitution pattern on the benzene (B151609) ring—an electron-donating methylamino group at C-2 and electron-withdrawing iodo and carboxyl groups at C-4 and C-1, respectively—dictates the chemical shifts of the three aromatic protons.

The proton on C-3 is anticipated to be the most shielded due to the ortho-donating effect of the adjacent methylamino group, thus appearing at the lowest chemical shift among the aromatic protons. The proton at C-5 will be influenced by the adjacent iodo group and the para-carboxyl group. The proton at C-6 is expected to be deshielded by the ortho-carboxyl group. The amine proton (N-H) typically appears as a broad singlet, and its chemical shift can be solvent-dependent. The methyl protons (N-CH₃) will present as a sharp singlet, shifted downfield due to the attachment to the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | ~12.0-13.0 | Broad Singlet |

| H-6 | ~7.8 | Doublet (d) |

| H-5 | ~7.5 | Doublet of Doublets (dd) |

| H-3 | ~6.7 | Doublet (d) |

| NH | ~4.5-5.5 | Broad Singlet |

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methyl carbon. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carboxyl carbon (C=O) is the most deshielded and appears furthest downfield. The carbon attached to the iodine atom (C-4) is expected to have a lower chemical shift than might be predicted based solely on electronegativity, a phenomenon known as the "heavy atom effect". The carbons attached to the amino group (C-2) and the carboxyl group (C-1) are also significantly shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| C-2 | ~150 |

| C-6 | ~135 |

| C-5 | ~125 |

| C-1 | ~115 |

| C-3 | ~110 |

| C-4 | ~95 |

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for confirming the assignments made in 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key correlation would be observed between the adjacent aromatic protons H-5 and H-6, confirming their positions relative to each other. Weaker, long-range couplings might also be observed between other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link the proton signals to their corresponding carbon signals: H-3 to C-3, H-5 to C-5, H-6 to C-6, and the N-CH₃ protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is invaluable for piecing together the molecular structure. Key expected correlations include:

The methyl protons (N-CH₃) showing a correlation to the aromatic carbon C-2.

The amine proton (N-H) showing correlations to C-2 and C-3.

The aromatic proton H-6 showing correlations to the carboxyl carbon (C=O) and C-4.

The aromatic proton H-3 showing a correlation to C-1.

These combined 2D NMR experiments provide an unambiguous confirmation of the 1,2,4-trisubstitution pattern of the benzene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on the absorption or scattering of infrared radiation, which corresponds to the molecule's vibrational modes.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands that confirm the presence of its distinct functional groups. docbrown.infovscht.czamazonaws.commsu.edu

O-H Stretch: A very broad absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. docbrown.info

N-H Stretch: A moderate, sharp absorption band around 3400-3300 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amine. msu.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretching from the methyl group will absorb just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). amazonaws.com

C=O Stretch: A strong, sharp absorption band between 1710-1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the aromatic carboxylic acid. docbrown.info

C=C Aromatic Stretches: Several bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.

N-H Bend: The N-H bending vibration for a secondary amine typically appears in the 1650-1550 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid group will produce a moderate band in the 1320-1210 cm⁻¹ range. docbrown.info

C-N Stretch: The C-N stretching vibration for an aromatic amine is expected in the 1350-1250 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretching vibration is expected to produce a weak to moderate absorption in the far-infrared region, typically around 600-500 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Band Assignments.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H stretch (Amine) | 3400 - 3300 | Moderate, Sharp |

| Aromatic C-H stretch | 3100 - 3000 | Weak to Moderate |

| Aliphatic C-H stretch | 2950 - 2850 | Weak to Moderate |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C stretch (Aromatic) | 1620 - 1450 | Moderate |

| C-N stretch (Aromatic Amine) | 1350 - 1250 | Moderate |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₈INO₂), the molecular weight is 277.06 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 277. The fragmentation of this molecular ion would provide further structural evidence. Key fragmentation pathways for aromatic carboxylic acids and halogenated compounds can be predicted. docbrown.infofu-berlin.demiamioh.edu

Common fragmentation patterns would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an acylium ion [M-17]⁺ at m/z 260.

Loss of the entire carboxyl group as a radical (•COOH), leading to a fragment [M-45]⁺ at m/z 232.

Loss of an iodine atom (•I), a very characteristic fragmentation for iodo-aromatics, giving a fragment [M-127]⁺ at m/z 150. This fragment corresponds to the 2-(methylamino)benzoic acid cation radical.

Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 260) to form a fragment at m/z 232.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z | Predicted Ion Structure |

|---|---|

| 277 | [C₈H₈INO₂]⁺ (Molecular Ion) |

| 260 | [C₈H₇INO]⁺ |

| 232 | [C₈H₈NO₂]⁺ |

| 150 | [C₈H₈NO₂]⁺ |

Advanced Analytical Techniques

Beyond initial structural confirmation, a range of advanced analytical techniques are utilized to provide a more complete profile of the compound, including its elemental composition, interaction potential, and purity.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. northwestern.edu When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, causing inner shell electrons to be ejected. Electrons from higher energy shells then fill these vacancies, emitting characteristic X-rays in the process. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.

For this compound, XRF is particularly useful for confirming the presence and quantifying the amount of iodine, a heavy element that provides a strong XRF signal. This technique can verify the success of iodination reactions in synthesis and confirm the bulk elemental composition of the final product.

Table 3: Theoretical Elemental Composition and Characteristic XRF Lines for this compound

| Element | Atomic Symbol | Mass Percentage (%) | Characteristic Emission Lines (keV) |

|---|---|---|---|

| Carbon | C | 34.68 | 0.277 |

| Hydrogen | H | 2.91 | - |

| Iodine | I | 45.81 | Kα: 28.612, Kβ: 32.296, Lα: 3.937 |

| Nitrogen | N | 5.06 | 0.392 |

| Oxygen | O | 11.55 | 0.525 |

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. nih.govmdpi.com It is widely used in pharmaceutical research to study the binding of small molecules (analytes) to immobilized larger molecules, such as proteins (ligands). The technique measures changes in the refractive index at the surface of a sensor chip as the analyte flows over and binds to the ligand.

SPR can be employed to investigate the potential biological activity of this compound by characterizing its binding kinetics to a specific protein target. The resulting sensorgram provides data to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which quantifies the binding affinity.

Table 4: Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Association Rate Constant | kₐ | 1.5 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | 3.2 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant | Kₗ | 213 | nM |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. nih.govnih.gov It is a cornerstone of pharmaceutical analysis for confirming the identity and assessing the purity of drug substances.

In the analysis of this compound, a reversed-phase HPLC method would separate the main compound from any synthesis-related impurities or degradation products. The eluent is then introduced into the mass spectrometer, which confirms the identity of the main peak by its mass-to-charge ratio (m/z 277.97 for [M+H]⁺) and provides mass information for any detected impurities. The peak area from the chromatogram is used to determine the purity of the sample.

Table 5: Representative LC-MS Data for Purity and Identity Analysis

| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Area (%) | Identity |

|---|---|---|---|---|

| 1 | 2.8 | 151.98 | 0.08 | Impurity (e.g., 2-aminobenzoic acid) |

| 2 | 5.4 | 277.97 | 99.85 | This compound |

| 3 | 6.1 | 291.98 | 0.07 | Impurity (e.g., di-iodinated product) |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful separation technique that is often used as an orthogonal method to LC-MS for impurity profiling. nih.govwisdomlib.org CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. This separation mechanism is fundamentally different from that of reversed-phase LC, providing a unique selectivity profile for impurities, especially for those that are highly polar or charged and may be difficult to retain on conventional LC columns.

When applied to this compound, CE-MS can detect and identify impurities that might co-elute with the main peak in LC-MS. This ensures a more comprehensive assessment of the compound's purity, which is critical for its use in further research and development.

Table 6: Hypothetical CE-MS Impurity Profile of this compound

| Migration Time (min) | Observed m/z [M+H]⁺ | Relative Abundance (%) | Potential Impurity Identity |

|---|---|---|---|

| 4.1 | 137.06 | 0.05 | 2-Aminobenzoic acid (starting material) |

| 5.2 | 277.97 | >99.8 | This compound |

| 5.9 | 152.07 | 0.10 | 2-(Methylamino)benzoic acid (deiodinated product) |

| 6.5 | 403.86 | 0.03 | Di-iodinated species |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the percentage by mass of each element present in the substance, which is crucial for verifying its empirical and molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₈INO₂.

The molecular weight of this compound is calculated as follows:

(8 × atomic mass of Carbon) + (8 × atomic mass of Hydrogen) + (1 × atomic mass of Iodine) + (1 × atomic mass of Nitrogen) + (2 × atomic mass of Oxygen)

(8 × 12.011) + (8 × 1.008) + (1 × 126.90) + (1 × 14.007) + (2 × 15.999) = 277.06 g/mol

The data presented in the table below outlines the theoretical elemental composition of this compound. This information is vital for researchers in verifying the identity and purity of the compound following its synthesis or isolation.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 34.68 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.91 |

| Iodine | I | 126.90 | 1 | 126.90 | 45.80 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.06 |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.55 |

Theoretical and Computational Studies of 4 Iodo 2 Methylamino Benzoic Acid

Quantum Chemical Calculations

Extensive searches of scientific literature and computational chemistry databases did not yield specific quantum chemical calculations for 4-Iodo-2-(methylamino)benzoic acid. While computational studies on related benzoic acid derivatives are available, there is a notable absence of published research focusing on the electronic structure, geometry, and spectroscopic properties of this particular compound.

Density Functional Theory (DFT) for Electronic Structure and Geometry

No specific Density Functional Theory (DFT) studies detailing the electronic structure and geometry of this compound have been found in the reviewed literature. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. The table below is representative of the type of data that would be generated from such a study.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound No published data is available for this compound. The following table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| C-I Bond Length (Å) | Data not available |

| N-C (methyl) Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

Semi-Empirical Methods (e.g., PM3) for Energetic and Spectroscopic Predictions

There are no available studies that have employed semi-empirical methods like PM3 to predict the energetic and spectroscopic properties of this compound. These methods, while less computationally intensive than DFT, can provide valuable estimations of properties such as heat of formation and electronic spectra.

Molecular Mechanics and Molecular Dynamics Simulations

A comprehensive search did not reveal any molecular mechanics or molecular dynamics simulation studies specifically focused on this compound.

Conformational Analysis and Molecular Packing

There is no published research on the conformational analysis or molecular packing of this compound. Such studies are crucial for understanding the molecule's flexibility, preferred three-dimensional structures, and how it arranges itself in a solid state, which influences its physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No specific computational predictions for the NMR chemical shifts or vibrational frequencies of this compound were found in the scientific literature. While experimental spectral data may exist in certain databases, theoretical predictions that correlate with and help in the assignment of these experimental signals are not publicly available. Machine learning and quantum mechanical approaches are common methods for such predictions. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound No published predictive data is available. This table illustrates how such data would be presented.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (N-H) | Data not available | Data not available |

| ¹H (Aromatic) | Data not available | Data not available |

| ¹³C (C=O) | Data not available | Data not available |

Reaction Mechanism Elucidation via Computational Chemistry

A search of the available literature did not uncover any computational studies aimed at elucidating the reaction mechanisms involving this compound. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, but it has not been applied to this specific compound in any published research found.

Transition State Characterization

The synthesis of this compound likely involves the N-methylation of a precursor such as 4-iodo-2-aminobenzoic acid. The characterization of the transition state for this type of SN2 reaction is a key aspect of understanding its kinetics and mechanism.

Computational studies on similar N-alkylation reactions of aromatic amines using DFT can provide a model for the transition state in the synthesis of this compound. Typically, the transition state for an SN2 methylation of an amine involves the simultaneous formation of the new N-C bond and the breaking of the bond between the methyl group and its leaving group.

Table 1: Hypothetical Transition State Parameters for the N-methylation of 4-iodo-2-aminobenzoic acid (Based on Analogous Systems)

| Parameter | Description | Estimated Value/Characteristic |

| Geometry | Arrangement of atoms at the highest point on the reaction coordinate. | The nitrogen atom of the amino group, the carbon atom of the methylating agent, and the leaving group are approximately collinear. The C-N bond is partially formed, and the bond to the leaving group is partially broken. |

| Vibrational Frequencies | Analysis of the vibrational modes of the transition state structure. | One imaginary frequency corresponding to the reaction coordinate (the asymmetric stretch of the N-C-Leaving Group moiety). |

| Key Bond Distances | Distances between key atoms in the transition state. | The N-C bond distance would be longer than a typical N-C single bond, and the C-Leaving Group bond distance would be elongated compared to the reactant. |

The electronic nature of the substituents on the aromatic ring, namely the iodine atom and the carboxylic acid group, would be expected to influence the geometry and energy of the transition state. The electron-withdrawing nature of the carboxyl group and the iodine atom could affect the nucleophilicity of the amino group, thereby influencing the activation energy of the N-methylation step.

Energy Profile Determination for Key Synthetic Steps

A plausible synthetic route to this compound starts from 2-aminobenzoic acid (anthranilic acid). The key steps would involve iodination of the aromatic ring and subsequent N-methylation. The energy profile for this synthetic sequence can be computationally modeled to identify rate-determining steps and potential intermediates.

A hypothetical reaction coordinate diagram based on analogous syntheses would feature the following key points:

Reactants: The starting materials, for instance, 4-iodo-2-aminobenzoic acid and a methylating agent.

Transition State 1 (TS1): The transition state for the N-methylation reaction, as described in the previous section.

Intermediate: A protonated form of the product might exist as an intermediate depending on the reaction conditions.

Transition State 2 (TS2): If a deprotonation step is required, a second transition state associated with this process would be present.

Products: The final product, this compound.

Table 2: Estimated Relative Energies for Key Synthetic Steps of this compound (Hypothetical)

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (4-iodo-2-aminobenzoic acid + CH3-X) | 0 | Ground state of the starting materials. |

| 2 | Transition State 1 (N-methylation) | +15 to +25 | Activation energy for the formation of the N-C bond. This is often the rate-determining step. |

| 3 | Product (this compound) | < 0 | The overall reaction is expected to be exothermic. |

These values are illustrative and would need to be determined through specific DFT calculations for this compound.

Homocoupling Reaction Mechanisms

The presence of an iodine atom on the aromatic ring of this compound makes it a potential substrate for homocoupling reactions, such as the Ullmann reaction, to form symmetrical biaryl compounds. nih.gov These reactions are typically catalyzed by transition metals, most commonly copper. organic-chemistry.orgnih.gov

The mechanism of the Ullmann homocoupling reaction has been a subject of extensive investigation, with several pathways proposed and studied computationally. researchgate.netrsc.orgnih.govmdpi.com The reaction generally involves the formation of an organometallic intermediate.

Key mechanistic proposals for the copper-catalyzed homocoupling of aryl iodides include:

Oxidative Addition/Reductive Elimination: This is a widely accepted mechanism for many cross-coupling reactions. organic-chemistry.org

Oxidative Addition: A low-valent copper species (e.g., Cu(I)) reacts with the aryl iodide (Ar-I) to form a higher-valent organocopper intermediate (e.g., Ar-Cu(III)-I).

Transmetalation (in the context of cross-coupling) or reaction with a second aryl iodide: In homocoupling, the Ar-Cu(III)-I intermediate may react with another molecule of the aryl iodide or another copper-aryl species.

Reductive Elimination: The two aryl groups on the copper center couple, forming the biaryl product (Ar-Ar) and regenerating the lower-valent copper catalyst.

Single Electron Transfer (SET) Mechanism: Some computational studies suggest that the reaction may proceed through a radical pathway initiated by a single electron transfer from the copper catalyst to the aryl iodide. researchgate.netrsc.org This generates an aryl radical and a Cu(II) species. The aryl radicals can then dimerize to form the biaryl product.

Iodine Atom Transfer (IAT) Mechanism: Similar to the SET mechanism, this pathway also involves radical intermediates. It is proposed that an iodine atom is transferred from the aryl iodide to the copper catalyst, generating an aryl radical. nih.gov

DFT calculations have been instrumental in evaluating the feasibility of these different mechanistic pathways. researchgate.netrsc.orgnih.govmdpi.comacs.orgdigitellinc.com The relative energies of the transition states and intermediates for each pathway are calculated to determine the most likely mechanism under specific reaction conditions. The nature of the ligands on the copper catalyst and the electronic properties of the substituents on the aryl iodide can significantly influence which mechanism is favored. nih.gov For this compound, the presence of the amino and carboxyl groups could influence the reaction by coordinating to the copper catalyst or by altering the electronic properties of the aryl iodide.

Table 3: Comparison of Proposed Mechanisms for Ullmann Homocoupling

| Mechanism | Key Intermediate(s) | Key Features | Computational Support |

| Oxidative Addition/Reductive Elimination | Organocopper(III) species | Stepwise process involving changes in the oxidation state of the copper catalyst. | Supported by numerous DFT studies for various copper-catalyzed cross-coupling reactions. organic-chemistry.orgmdpi.com |

| Single Electron Transfer (SET) | Aryl radical anion, aryl radical | Involves radical intermediates and changes in the copper oxidation state from Cu(I) to Cu(II). | DFT calculations have shown this to be a plausible pathway, particularly with certain ligands and substrates. researchgate.netrsc.org |

| Iodine Atom Transfer (IAT) | Aryl radical | Involves the direct transfer of the iodine atom to the copper catalyst. | Also supported by computational studies as a viable alternative to the SET mechanism. nih.gov |

Applications in Organic Synthesis and Materials Science

Strategic Building Block for Complex Chemical Entities

The strategic placement of three different functional groups on the benzene (B151609) ring makes 4-Iodo-2-(methylamino)benzoic acid a valuable building block in synthetic chemistry. The iodine atom provides a reactive site for cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methylamino group can participate in various condensation and substitution reactions. This trifunctional nature allows for a programmed, stepwise synthesis of intricate molecules.

Precursor in the Synthesis of Advanced Organic Scaffolds

The presence of an iodo group on the aromatic ring of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.org While direct studies on this compound are not extensively documented, its close analogue, 4-iodobenzoic acid, readily participates in aqueous Suzuki-Miyaura coupling reactions. nih.govresearchgate.net In these reactions, the iodo-substituted aromatic compound is coupled with an organoboron reagent in the presence of a palladium catalyst. This methodology allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position, leading to the synthesis of complex biaryl and styrenyl structures which are common motifs in pharmaceuticals and functional materials. mdpi.com The reaction proceeds under relatively mild conditions, making it compatible with the other functional groups present on the molecule. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The aryl iodide moiety of this compound can be coupled with a diverse range of primary or secondary amines. libretexts.org This reaction provides a direct route to synthesize complex diarylamines or N-aryl heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.orgresearchgate.net

The following table summarizes representative cross-coupling reactions applicable to iodo-substituted benzoic acids.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed | Resulting Scaffold |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | This compound | Palladium catalyst (e.g., Pd(OAc)₂) + Base | Carbon-Carbon | Biaryl or Styrenyl derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | This compound | Palladium catalyst + Ligand (e.g., BINAP, XantPhos) + Base | Carbon-Nitrogen | N-Aryl amines, Heterocycles |

Component in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The diverse functionality of this compound makes it a potential substrate for various MCRs.

For instance, in reactions like the Ugi or Passerini reactions, the carboxylic acid and amino groups could potentially participate. nih.govmdpi.com The amino group can form an imine with an aldehyde or ketone, and the carboxylic acid can act as the acid component. These reactions are known for their ability to rapidly generate libraries of complex molecules with high structural diversity from simple starting materials. nih.gov While specific examples employing this compound in MCRs are not prevalent in the literature, its structure is amenable to inclusion in such synthetic strategies for the rapid assembly of complex heterocyclic systems. beilstein-journals.org

Derivatization for Analytical and Research Probes

The functional groups of this compound can be modified to create specialized molecules used as probes in analytical chemistry and biomedical research.

Chemical Isotope Labeling Reagents for Metabolomics Research

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, stable isotope labeling is a crucial technique. eurisotop.comisotope.com It is used to distinguish biologically derived metabolites from experimental noise and to quantify their concentrations accurately. eurisotop.com

While research has not specifically focused on this compound for this purpose, a closely related analogue, 4-(dimethylamino)benzoic acid (DMABA), has been successfully developed into a set of deuterium-enriched chemical labeling reagents. nih.gov These reagents, in the form of N-hydroxysuccinimide (NHS) esters, react with the primary amine groups of specific lipids, such as glycerophosphoethanolamines. nih.gov By using different isotopically labeled versions of the DMABA reagent (e.g., containing 0, 4, 6, or 10 deuterium atoms), researchers can label different biological samples and then pool them for analysis by mass spectrometry. nih.gov This "differential labeling" allows for the precise relative quantification of metabolites across different samples. mdpi.comnih.gov

This strategy highlights the potential for developing isotopically labeled derivatives of this compound as novel reagents for metabolomics research. medchemexpress.comfrontiersin.org The presence of the iodo group could also offer an additional site for modification or a unique mass signature.

Design Principles for Novel Chemical Entities and Functional Materials (excluding biological activity)

The design of new molecules and materials with specific functions relies on the predictable properties and reactivity of their constituent building blocks. The structure of this compound offers several design principles for creating non-biological functional materials.

One example of a related compound's application is the use of 4-(methylamino)benzoic acid in the modification of silica. Research has shown that iron and 4-(methylamino)benzoic acid can be incorporated into silica extracted from rice husk. This modification resulted in a complex with a significantly increased specific surface area compared to the iron-containing silica alone. This increase was attributed to the templated formation of the material. Such modified silica materials can have applications in catalysis, for example, in the benzylation of toluene.

The principles demonstrated here could be extended to this compound. The carboxylic acid group can be used to anchor the molecule to inorganic surfaces like silica or metal oxides. The aromatic ring provides a rigid structural unit, and the iodo- and methylamino- groups offer sites for further functionalization. For instance, the iodo- group could be used to attach the molecule to a polymer backbone via cross-coupling, while the amino and carboxyl groups remain available for further interactions or catalytic functions, leading to the creation of novel hybrid organic-inorganic materials with tailored properties.

Patent Landscape and Innovation Trends

Analysis of Patented Synthetic Routes and Derivatizations

The synthesis of substituted phenylamino (B1219803) benzoic acids is a key area of focus in the patent literature, driven by their utility as intermediates in drug discovery. Although a direct patented synthesis for 4-Iodo-2-(methylamino)benzoic acid is not explicitly disclosed, the synthesis of its core components and structurally similar molecules is well-documented in various patents.

A plausible synthetic strategy for this compound can be inferred from patented methods for related compounds. For instance, the iodination of a benzoic acid derivative is a critical step. A patented process for producing 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride. google.com This method offers a high-yield and high-purity route to an iodinated benzoic acid core.

Another key transformation is the introduction of the methylamino group. A patent for the preparation of 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride outlines a method involving the reduction of a nitro group and a cyano group on the benzene (B151609) ring. google.com This suggests a potential pathway where a nitro-substituted benzoic acid could be selectively reduced and subsequently methylated to introduce the desired functionality.

Patents for closely related structures, such as 2-(4-bromo or 4-iodo phenylamino) benzoic acid derivatives, focus on the coupling of an aniline (B41778) derivative with a benzoic acid derivative. google.com These patents often describe the formation of various derivatives, including esters and amides, to explore the structure-activity relationship of the final compounds. google.com The derivatization of the carboxylic acid group is a common strategy to improve the pharmacokinetic properties of the molecule. google.com

| Patent No. | Key Synthetic Step/Derivatization | Relevance to this compound |

| US7642374B2 | Iodination of 2-methylbenzoic acid | Provides a method for introducing the iodo group onto the benzoic acid ring. google.com |

| CN106565509A | Reduction of nitro and cyano groups to form an amino and methylamino group | Demonstrates a method for introducing the methylamino group at the 2-position. google.com |

| US6310060B1 | Coupling of anilines with benzoic acids; formation of esters and amides | Describes the formation of the phenylamino benzoic acid scaffold and subsequent derivatizations. google.com |

| WO1999001421A2 | Inhibition of MEK by 2-(phenylamino) benzoic acid derivatives | Highlights the importance of this chemical class in therapeutic applications. google.com |

Emerging Applications and Future Research Directions in Patent Literature

The primary emerging application for this compound and its analogs, as highlighted in the patent literature, is in the field of oncology. Specifically, these compounds are identified as potent and selective inhibitors of MEK (mitogen-activated protein kinase kinase), a key enzyme in the RAS/RAF/MEK/ERK signaling pathway that is often dysregulated in cancer. google.comgoogle.com

Patents disclose that 2-(4-bromo or 4-iodo phenylamino) benzoic acid derivatives are effective in treating proliferative diseases such as cancer, psoriasis, and restenosis. google.com The presence of the halogen at the 4-position of the phenylamino ring appears to be crucial for the inhibitory activity against MEK. google.comgoogle.com These compounds have shown the ability to reverse the transformed phenotype of some cancer cell types and inhibit their proliferation. google.com

Future research directions indicated in the patent literature focus on the further development of these compounds as therapeutic agents. This includes the synthesis of a wider range of derivatives to optimize potency, selectivity, and pharmacokinetic profiles. The combination of these MEK inhibitors with other anticancer agents, including conventional radiation therapy, is also a promising area of future research. google.com The goal is to develop more effective cancer treatments with improved patient outcomes.

| Patent No. | Emerging Application | Future Research Direction |

| US6310060B1 | MEK kinase inhibitors for treating proliferative diseases like cancer. google.com | Optimization of derivatives for improved therapeutic properties. google.com |

| WO1999001421A2 | Treatment of cancer, psoriasis, and restenosis by inhibiting MEK. google.com | Use in combination with other cancer therapies, such as radiation. google.com |

| US20090326020A1 | Development of novel compounds with anti-cancer activity. google.com | Improvement of anti-cancer activity and selectivity of new chemical entities. google.com |

| US8466151B2 | Use of related compounds in the treatment of various cancers. google.com | Exploration of combination therapies with other anti-cancer agents. google.com |